molecular formula C14H23N3OS B2952181 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide CAS No. 361168-27-6

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide

Cat. No.: B2952181
CAS No.: 361168-27-6
M. Wt: 281.42
InChI Key: ZNDVVRGOMIIMTI-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at adjacent positions and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus can be synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . An efficient one-pot two-step synthesis of a similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was reported .


Molecular Structure Analysis

The molecular structure of pyrazoles can be analyzed using various techniques such as FTIR–ATR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can be determined using techniques such as FTIR–ATR, 1H NMR, and 13C NMR .

Mechanism of Action

The mechanism of action of pyrazoles in biological systems is complex and depends on the specific compound. Some compounds are known to interact with kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket .

Safety and Hazards

The safety and hazards of a specific pyrazole compound would depend on its specific structure and properties. It’s important to evaluate the cytotoxicity of these compounds .

Future Directions

The field of pyrazole research is vast and continues to grow, with new synthetic techniques and biological activities being discovered . Future research may focus on developing new synthesis methods, exploring novel reactivity, and investigating the biological activity of new pyrazole derivatives.

Properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS/c1-5-6-7-12(18)15-13-10-8-19-9-11(10)16-17(13)14(2,3)4/h5-9H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDVVRGOMIIMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C2CSCC2=NN1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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